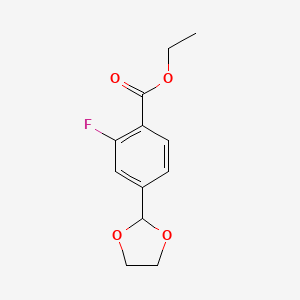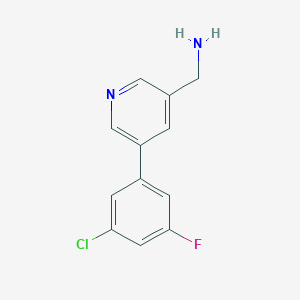
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C12H10ClFN2 and a molecular weight of 236.67 g/mol It is characterized by the presence of a pyridine ring substituted with a 3-chloro-5-fluorophenyl group and a methanamine group
Méthodes De Préparation
The synthesis of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the 3-Chloro-5-fluorophenyl Group: This step involves the substitution of the pyridine ring with the 3-chloro-5-fluorophenyl group using appropriate reagents and catalysts.
Addition of the Methanamine Group:
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Applications De Recherche Scientifique
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine can be compared with other similar compounds, such as:
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(5-(3-Fluorophenyl)pyridin-3-yl)methanamine: Lacks the chlorine atom, leading to differences in chemical and physical properties.
(5-Phenylpyridin-3-yl)methanamine: Lacks both chlorine and fluorine atoms, resulting in a simpler structure with potentially different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1346692-21-4 |
|---|---|
Formule moléculaire |
C12H10ClFN2 |
Poids moléculaire |
236.67 g/mol |
Nom IUPAC |
[5-(3-chloro-5-fluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10ClFN2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2 |
Clé InChI |
OPAPSLGSJNZJKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
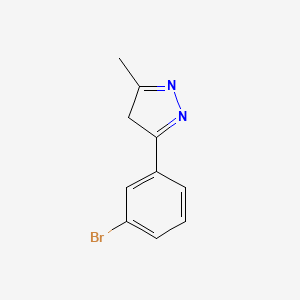
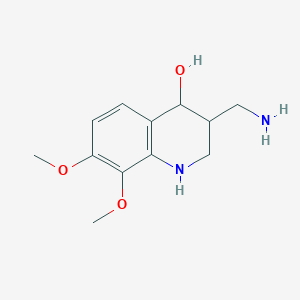


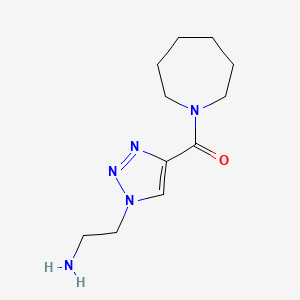
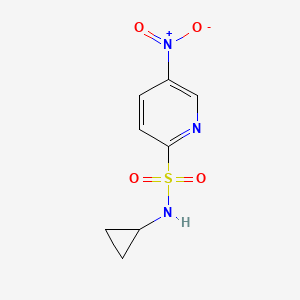

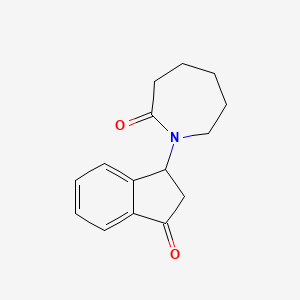
![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
